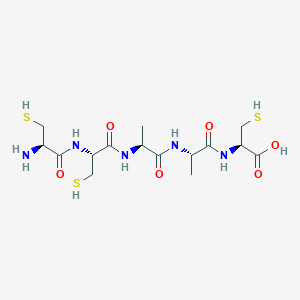

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine est un pentapeptide composé de trois résidus de cystéine et de deux résidus d’alanine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé, la L-cystéine, est attaché à la résine.

Déprotection et couplage : Le groupe protecteur de l’acide aminé est éliminé, et le prochain acide aminé (L-alanine) est couplé à l’aide d’un réactif de couplage tel que le HBTU (hexafluorophosphate de O-(benzotriazol-1-yl)-N,N,N’,N’-tétraméthyluronium).

Répétition : Les étapes 2 sont répétées pour chaque acide aminé suivant jusqu’à ce que le pentapeptide soit complet.

Clivage et purification : Le peptide complet est clivé de la résine et purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de peptides comme la L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine implique souvent la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour garantir la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

La L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes thiol des résidus de cystéine peuvent être oxydés pour former des ponts disulfure, conduisant à la formation de cystéine.

Réduction : Les ponts disulfure peuvent être réduits en groupes thiol à l’aide d’agents réducteurs tels que le dithiothréitol (DTT) ou le β-mercaptoéthanol.

Substitution : Les groupes thiol peuvent participer à des réactions de substitution nucléophile, où l’atome de soufre agit comme un nucléophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène (H₂O₂) ou l’iode (I₂) peuvent être utilisés comme agents oxydants.

Réduction : Le DTT ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution nucléophile.

Principaux produits formés

Oxydation : Formation de peptides liés par des ponts disulfure.

Réduction : Régénération de groupes thiol libres.

Substitution : Formation de peptides liés par des thioéthers.

Applications de la recherche scientifique

La L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les réactions impliquant des groupes thiol.

Biologie : Investigated for its role in protein folding and stability due to the presence of cysteine residues.

Industrie : Utilisé dans le développement de biomatériaux et comme agent stabilisateur dans diverses formulations.

Applications De Recherche Scientifique

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.

Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.

Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.

Mécanisme D'action

Le mécanisme d’action de la L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine est principalement lié à ses groupes thiol. Ces groupes peuvent subir des réactions redox, contribuant aux propriétés antioxydantes du composé. Les groupes thiol peuvent également former des ponts disulfure, qui jouent un rôle crucial dans la structure et la fonction des protéines. Les cibles moléculaires et les voies impliquées comprennent :

Réactions redox : Les groupes thiol participent à des réactions redox, protégeant les cellules du stress oxydatif.

Formation de ponts disulfure : La formation de ponts disulfure stabilise les structures protéiques et influence le repliement des protéines.

Comparaison Avec Des Composés Similaires

La L-Cystéinyl-L-cystéinyl-L-alanyl-L-alanyl-L-cystéine peut être comparée à d’autres peptides contenant des résidus de cystéine :

γ-L-Glutamyl-L-cystéine : A dipeptide involved in the synthesis of glutathione, an important antioxidant.

L-Cystéine : A single amino acid with antioxidant properties and a role in protein synthesis.

L-Alanyl-L-cystine : A dipeptide with similar thiol chemistry but different structural properties.

Propriétés

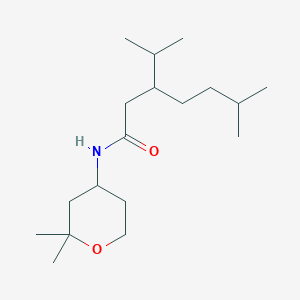

Numéro CAS |

918412-74-5 |

|---|---|

Formule moléculaire |

C15H27N5O6S3 |

Poids moléculaire |

469.6 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 |

Clé InChI |

OHSQYFRWMQIWHX-WYCDGMCDSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |

SMILES canonique |

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)

![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)

![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)